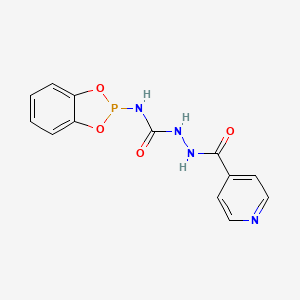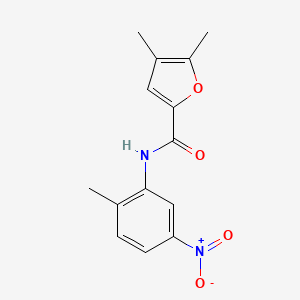![molecular formula C15H16N2O3 B5855162 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione, also known as 1-[2-(quinolin-3-yl)-2-oxoethyl]pyrrolidine-2,5-dione or simply Q-VD-OPh, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound is known to inhibit caspase activity, a key component of the apoptotic pathway, and has been shown to have potential therapeutic applications in a variety of disease models.
Mecanismo De Acción
Q-VD-OPh inhibits caspase activity by binding to the active site of the enzyme and preventing its activation. This results in the inhibition of the apoptotic pathway and the promotion of cell survival. Q-VD-OPh has been shown to be highly selective for caspase inhibition, and does not affect other cellular processes or enzymes.
Biochemical and Physiological Effects:
Q-VD-OPh has been shown to have a number of biochemical and physiological effects in various disease models. In cancer cells, Q-VD-OPh has been shown to inhibit cell growth and induce apoptosis, making it a potential therapeutic agent for the treatment of cancer. In neurodegenerative diseases such as Alzheimer's and Parkinson's, Q-VD-OPh has been shown to protect neurons from apoptosis and oxidative stress, suggesting potential therapeutic applications in these diseases as well.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of Q-VD-OPh for lab experiments is its high selectivity for caspase inhibition. This makes it a valuable tool for the study of cell death and survival, as well as in the development of potential therapeutics for diseases such as cancer. However, one limitation of Q-VD-OPh is its potential toxicity at high concentrations, which can affect cellular processes and lead to false results in lab experiments.
Direcciones Futuras
There are a number of potential future directions for the study of Q-VD-OPh. One area of interest is in the development of new therapeutics for cancer and neurodegenerative diseases, based on the caspase inhibition properties of Q-VD-OPh. Another area of interest is in the study of the potential toxicity of Q-VD-OPh at high concentrations, and the development of new compounds with similar caspase inhibition properties but lower toxicity. Overall, the study of Q-VD-OPh has the potential to lead to new insights into the mechanisms of cell death and survival, and the development of new therapeutics for a variety of diseases.
Métodos De Síntesis
The synthesis of Q-VD-OPh involves several steps, beginning with the reaction of 2,5-pyrrolidinedione with 3,4-dihydroquinoline in the presence of a base catalyst. The resulting product is then reacted with 2-bromoacetyl chloride to form the final compound. This synthesis method has been optimized and refined over the years, resulting in high yields and purity of Q-VD-OPh.
Aplicaciones Científicas De Investigación
Q-VD-OPh has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as an inhibitor of caspase activity, which is a key component of the apoptotic pathway. This makes Q-VD-OPh a valuable tool in the study of cell death and survival, as well as in the development of potential therapeutics for diseases such as cancer.
Propiedades
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13-7-8-14(19)17(13)10-15(20)16-9-3-5-11-4-1-2-6-12(11)16/h1-2,4,6H,3,5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXXFPKJHHQTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730284 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethyl]-pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)

![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)



![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)
